1-(8-Hydroxy-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)piperidin-2-one
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Overview
Description
1-(8-Hydroxy-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)piperidin-2-one is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry . The unique structure of this compound makes it a significant subject of study in various scientific fields.
Preparation Methods
The synthesis of 1-(8-Hydroxy-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)piperidin-2-one involves several steps. One common method includes the functionalization of imidazo[1,2-a]pyridines via radical reactions . This process can be achieved through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . Industrial production methods often involve multicomponent reactions, condensation reactions, and intramolecular cyclizations .
Chemical Reactions Analysis
1-(8-Hydroxy-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)piperidin-2-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation strategies.
Reduction: Common reagents include hydrogen gas and palladium catalysts.
Substitution: This compound can undergo nucleophilic substitution reactions, often using halogenated reagents.
Photocatalysis: This involves the use of light to drive chemical reactions, often with the aid of a photocatalyst.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(8-Hydroxy-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)piperidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(8-Hydroxy-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)piperidin-2-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is often associated with tumorigenesis . This inhibition can lead to the suppression of cancer cell growth and proliferation.
Comparison with Similar Compounds
1-(8-Hydroxy-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)piperidin-2-one can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyrimidines: These compounds share a similar heterocyclic structure and have been studied for their synthetic approaches and functionalizations.
6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives: These compounds have been designed and synthesized for their potential anticancer activities.
The uniqueness of this compound lies in its specific structure and the diverse range of applications it offers in various scientific fields.
Properties
CAS No. |
918798-23-9 |
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Molecular Formula |
C14H17N3O2 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
1-(8-hydroxy-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)piperidin-2-one |
InChI |
InChI=1S/C14H17N3O2/c1-9-10(2)17-8-11(7-12(18)14(17)15-9)16-6-4-3-5-13(16)19/h7-8,18H,3-6H2,1-2H3 |
InChI Key |
OOIHUOPPRQAYNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=C(C=C(C2=N1)O)N3CCCCC3=O)C |
Origin of Product |
United States |
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